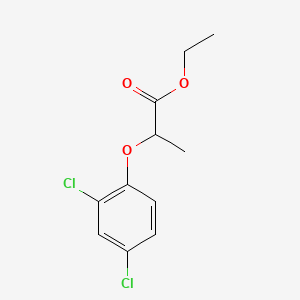

Ethyl 2-(2,4-dichlorophenoxy)propionate

Übersicht

Beschreibung

Ethyl 2-(2,4-dichlorophenoxy)propionate: is an organic compound with the molecular formula C11H12Cl2O3 . It is a derivative of phenoxy herbicides and is primarily used in agricultural applications to control broadleaf weeds. The compound is known for its effectiveness in selective weed control, making it a valuable tool in crop management.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,4-dichlorophenoxy)propionate typically involves the esterification of 2-(2,4-dichlorophenoxy)propionic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-(2,4-dichlorophenoxy)propionate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 2-(2,4-dichlorophenoxy)propionic acid and ethanol.

Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The chlorine atoms in the phenoxy ring can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed:

Hydrolysis: 2-(2,4-dichlorophenoxy)propionic acid and ethanol.

Oxidation: Various carboxylic acids and oxidized derivatives.

Substitution: Substituted phenoxy derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Herbicidal Applications

Selective Herbicide

Ethyl 2-(2,4-dichlorophenoxy)propionate is utilized as a selective herbicide that effectively targets broadleaf weeds while sparing grasses. This property makes it particularly valuable in agricultural settings where the preservation of cereal crops like corn, oats, and wheat is essential. The compound is often integrated into commercial herbicide formulations alongside other active ingredients such as mecoprop and dicamba, enhancing its effectiveness against unwanted vegetation .

Usage Statistics

In the United States, the application of 2,4-D and its derivatives has been substantial. In 2019, approximately 45 million pounds of 2,4-D were used annually in agriculture. The compound is particularly effective when applied before planting certain crops, allowing farmers to control winter annual weeds efficiently . The estimated annual domestic usage of similar compounds like dichlorprop-p is about 4 million pounds, with significant applications in residential lawns and recreational areas .

Research in Plant Biology

Auxin Activity

this compound functions as an auxin analog in plant biology. Auxins are essential plant hormones that regulate growth and development processes such as cell elongation, root formation, and fruit development. This compound has been employed in laboratory settings to induce callus formation in plant tissue cultures, facilitating genetic studies and plant breeding programs .

Case Studies in Plant Research

Several studies have documented the use of this compound in plant cell culture media. For instance, it has been used to enhance the dedifferentiation of plant cells into callus tissues, which are crucial for subsequent regeneration and transformation processes. This application underscores the compound's significance in advancing agricultural biotechnology .

Toxicological Studies

Safety Assessments

Despite its beneficial applications, this compound poses toxicity risks that necessitate careful handling and application. Case studies have reported instances of poisoning due to accidental or intentional ingestion of herbicides containing this compound. Symptoms can range from gastrointestinal distress to severe systemic effects . Understanding these toxicological profiles is critical for developing safety protocols for agricultural workers and consumers.

Table: Summary of Applications

Wirkmechanismus

The mechanism of action of Ethyl 2-(2,4-dichlorophenoxy)propionate involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of the target weed. The compound binds to auxin receptors in the plant, disrupting normal cellular processes and causing abnormal growth patterns.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(2,4-dichlorophenoxy)propionate is similar to other phenoxy herbicides such as:

- 2,4-Dichlorophenoxyacetic acid (2,4-D)

- 2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP)

- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)

Uniqueness:

- Selectivity: this compound is highly selective in targeting broadleaf weeds while sparing grasses.

- Effectiveness: It is effective at lower concentrations compared to some other herbicides.

- Stability: The compound is relatively stable under various environmental conditions, making it suitable for long-term use in agricultural settings.

Biologische Aktivität

Ethyl 2-(2,4-dichlorophenoxy)propionate, commonly referred to as a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), is a compound that has garnered attention due to its herbicidal properties and potential biological activities. This article delves into its biological activity, pharmacokinetics, toxicology, and relevant case studies.

- Chemical Name : this compound

- IUPAC Name : (R)-2-(2,4-dichlorophenoxy)propionic acid, ethyl ester

- Molecular Formula : C12H13Cl2O3

- Molecular Weight : 276.14 g/mol

This compound functions primarily as a herbicide. It mimics the action of natural plant hormones (auxins), leading to uncontrolled growth in susceptible plants. The compound is absorbed through the foliage and translocates within the plant, resulting in abnormal growth patterns that ultimately lead to plant death.

Pharmacokinetics

Studies have shown that the compound undergoes rapid absorption and metabolism in vivo. For example:

- Following oral administration in rats, peak plasma concentrations are achieved within approximately 3 hours.

- The plasma half-life is about 4 hours, with a high extent of absorption estimated at around 85% .

- The primary metabolite detected in urine is dichlorprop-P acid, indicating that the ester form hydrolyzes readily in biological systems .

Toxicological Profile

The toxicological effects of this compound have been assessed through various studies:

- Acute Toxicity : The compound exhibits relatively low acute toxicity via oral and dermal routes but is classified as a corrosive ocular irritant .

- Chronic Studies : Long-term exposure studies in rodents indicated significant effects on kidney function and organ weights at doses above 15 mg/kg body weight per day . A No Observed Adverse Effect Level (NOAEL) was established at this threshold.

Herbicidal Effects

This compound has been shown to induce oxidative stress responses in various organisms. A study demonstrated that exposure to this herbicide resulted in the generation of free radicals in yeast cells, which correlated with cell viability loss . This suggests a potential mechanism for its herbicidal activity through oxidative damage.

Clinical Cases of Poisoning

Several case studies highlight the toxicological implications of exposure to 2,4-D derivatives:

- Acute Poisoning Case : A report documented a case of severe poisoning following ingestion of a 2,4-D herbicide. The patient exhibited symptoms such as excessive salivation and muscle fasciculations after consuming the compound with suicidal intent. Despite medical intervention, the patient succumbed to complications associated with the poisoning .

- Chronic Exposure Effects : Another case study from Ethiopia reported multiple instances of poisoning due to agricultural exposure to 2,4-D derivatives. Patients presented with symptoms similar to organophosphate poisoning but were later confirmed to have ingested 2,4-D .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | ~3 hours |

| Plasma Half-Life | ~4 hours |

| Absorption Rate | ~85% |

| Major Metabolite | Dichlorprop-P acid |

Table 2: Toxicological Profile

| Study Type | Observations |

|---|---|

| Acute Toxicity | Low toxicity; ocular irritant |

| Chronic Exposure | Kidney effects at >15 mg/kg bw/d |

| NOAEL | Established at 15 mg/kg bw/d |

Eigenschaften

IUPAC Name |

ethyl 2-(2,4-dichlorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O3/c1-3-15-11(14)7(2)16-10-5-4-8(12)6-9(10)13/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLMOOOPSWVIHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973629 | |

| Record name | Ethyl 2-(2,4-dichlorophenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58048-39-8 | |

| Record name | Ethyl 2-(2,4-dichlorophenoxy)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58048-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(2,4-dichlorophenoxy)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058048398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(2,4-dichlorophenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(2,4-dichlorophenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.